2-Amino-4-propoxybenzonitrile

Lipophilicity Drug-likeness Membrane permeability

SAR programs relying on alkoxy-benzonitrile cores risk invalid logP and permeability data when substituting cheaper methoxy or ethoxy analogs. 2-Amino-4-propoxybenzonitrile (CAS 1503493-48-8) delivers the precise propoxy chain required for systematic lipophilicity tuning. This fragment-sized building block provides three heteroatom hydrogen bond acceptors and one donor, enabling sequential amide, sulfonamide, or heterocycle formation without altering the critical propoxy vector. It bridges the logP gap between methoxy (XLogP3 1.5) and butoxy analogs for blood-brain barrier penetration studies. Key outcomes: Orthogonal amino/nitrile handles for regioselective cyclization to 6-propoxy-fused heterocycles. Pre-installed hydrophobic probe ideal for fragment-based screening. MW 176.21, XLogP3 2.4, 3 rotatable bonds. Supplied with batch-specific purity documentation and ambient global shipping.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
Cat. No. B13248846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-propoxybenzonitrile
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCCCOC1=CC(=C(C=C1)C#N)N
InChIInChI=1S/C10H12N2O/c1-2-5-13-9-4-3-8(7-11)10(12)6-9/h3-4,6H,2,5,12H2,1H3
InChIKeyLYJRXYYTOUGLFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-propoxybenzonitrile: Bifunctional Building Block


2-Amino-4-propoxybenzonitrile (CAS 1503493-48-8) is a bifunctional aromatic building block belonging to the 2-amino-4-alkoxybenzonitrile class. It features an electron-donating amino group (-NH₂) at the ortho position and an electron-withdrawing nitrile group (-C≡N) at the para-relative position on a benzene ring, with a propoxy chain (-OCH₂CH₂CH₃) at the 4-position [1]. With a molecular formula of C₁₀H₁₂N₂O and molecular weight of 176.21 g/mol, this compound presents three heteroatom hydrogen bond acceptors (nitrile N, ether O, and amino N) and one hydrogen bond donor (amino NH₂), offering orthogonal reactivity for sequential derivatization in medicinal chemistry and agrochemical synthesis [2]. The computed XLogP3 value of 2.4 positions this compound in a moderate lipophilicity range distinct from its shorter-chain analogs [1].

1

Bifunctional core for sequential derivatization in medicinal chemistry synthesis.

2

Orthogonal reactivity from amino donor and nitrile acceptor supports regioselective heterocycle assembly.

3

Pre-installed propoxy chain offers a hydrophobic extension for fragment-based screening workflows.

2-Amino-4-propoxybenzonitrile vs. Shorter Alkoxy Analogs


The 2-amino-4-alkoxybenzonitrile series exhibits a direct relationship between alkoxy chain length and lipophilicity, with each methylene unit increment contributing approximately 0.5 log units to the partition coefficient [1]. The propoxy-bearing target compound (XLogP3 = 2.4) is substantially more lipophilic than the methoxy analog (XLogP3 = 1.5) and measurably exceeds the ethoxy analog (computed logP ≈ 2.2) [2]. This difference is not trivial: it alters solubility in organic solvent systems, impacts chromatographic retention behavior, and critically affects membrane permeability predictions that guide candidate selection in drug discovery cascades. Generic substitution with the cheaper and more widely available methoxy or ethoxy variants without adjusting formulation or reaction conditions will produce compounds with systematically different physicochemical profiles, potentially invalidating structure–activity relationship (SAR) conclusions drawn from the original propoxy series [2]. Furthermore, the predicted boiling point rises from 341.5 °C (methoxy) to 358.0 °C (propoxy), affecting distillation-based purification and thermal stability considerations during scale-up .

Lipophilicity shift

Propoxy to methoxy substitution drops XLogP3 by ~0.9 units, potentially altering membrane permeability predictions and SAR conclusions.

Thermal profile

Switching to the methoxy analog lowers the predicted boiling point by approximately 16.5 °C, which may require recalibration of distillation protocols.

Conformational scope

Shorter alkoxy chains reduce rotatable bond count, limiting the conformational sampling needed for binding pocket adaptation in fragment studies.

2-Amino-4-propoxybenzonitrile: Structural Analog Comparison


Lipophilicity Advantage Over Methoxy Analog

The target compound exhibits an XLogP3 value of 2.4, which is 0.9 log units higher than that of 2-amino-4-methoxybenzonitrile (XLogP3 = 1.5) and approximately 0.2 log units above 2-amino-4-ethoxybenzonitrile (logP ≈ 2.2) [1][2]. In the context of Lipinski's Rule of Five, this shifts the compound from a borderline-low lipophilicity range (methoxy) into the more desirable mid-range for oral bioavailability optimization, while still remaining below the XLogP3 = 5 alert threshold [1].

Lipophilicity (XLogP3)
Cross-study comparable
2.4
Δ +0.9 vs methoxy analog
Supports mid-range lipophilicity for oral bioavailability optimization in drug design rules.
Computed by XLogP3 3.0 algorithm. Vendor data may differ; verify for SAR context.
Lipophilicity Drug-likeness Membrane permeability

Boiling Point Increase Over Methoxy Analog

The predicted boiling point of 2-amino-4-propoxybenzonitrile is 358.0 ± 27.0 °C, compared to 341.5 ± 27.0 °C for 2-amino-4-methoxybenzonitrile [1]. This approximately 16.5 °C elevation, attributable to the extended propoxy chain increasing van der Waals interactions, has practical implications for vacuum distillation protocols and thermal stress during solvent removal at scale. Laboratories substituting the methoxy analog into a process optimized for the propoxy compound risk incomplete solvent removal or premature thermal degradation if temperature ramps are not recalibrated.

Predicted Boiling Point
Cross-study comparable
358.0 ± 27.0 °C
Δ +16.5 °C vs methoxy analog
Informs distillation parameter design and thermal stress limits during scale-up purification.
Predicted value at 760 mmHg. ACD/Labs or equivalent computational method.
Thermal properties Distillation Scale-up purification

Regioselective Heterocycle Formation from Substitution Pattern

The 1,2,4-substitution pattern of 2-amino-4-propoxybenzonitrile — with the amino group at C2, the propoxy group at C4, and the nitrile at C1 — creates a uniquely activated aromatic ring for regioselective cyclocondensation reactions [1]. The amino group directs electrophilic aromatic substitution to the C3 and C5 positions, while the nitrile serves as a dipolarophile or electrophilic center for heterocycle assembly. In contrast, the 4-propoxybenzonitrile analog (CAS 60758-84-1, lacking the amino group) cannot participate in amino-directed reactions and shows a markedly lower boiling point (280.2 °C), confirming the structural impact of the amino substituent on intermolecular interactions [2]. The propoxy chain, compared to methoxy, provides greater steric bulk at C4, which can influence the regiochemical outcome of cyclization at the adjacent C3 position.

Substitution Pattern
Class-level inference
1,2,4-Trisubstituted
Enables amino-directed regioselective cyclocondensation inaccessible to monofunctional analogs.
Reactivity inferred from aromatic substitution rules. Validate experimentally for target heterocycle.
Regioselective synthesis Heterocyclic chemistry Orthogonal functionalization

Increased Conformational Flexibility for Target Binding

2-Amino-4-propoxybenzonitrile possesses three rotatable bonds (the propoxy ether C–O and two C–C bonds within the propyl chain), compared to only one rotatable bond in 2-amino-4-methoxybenzonitrile [1][2]. This increased conformational freedom, while modestly raising the entropic penalty upon binding, allows the propoxy chain to sample a greater conformational space and adapt to hydrophobic sub-pockets in protein binding sites that may be inaccessible to the rigid methoxy group. In fragment-based drug discovery, where initial hits often require subsequent vector exploration, the propoxy chain provides a built-in hydrophobic extension that can be directly evaluated without additional synthetic steps.

Rotatable Bonds
Cross-study comparable
Target: 3 bonds Methoxy analog: 1 bond Δ +2 rotatable bonds
Provides greater conformational sampling to probe deeper hydrophobic sub-pockets in fragment-based design.
Computed by Cactvs 3.4.6.11. Rotatable bond defined as single bond between non-ring heavy atoms.
Conformational entropy Molecular recognition Fragment-based drug design

Commercial Availability and Premium Pricing

As of the latest catalog data, 2-amino-4-propoxybenzonitrile is stocked by Enamine (EN300-1295269) with tiered pricing: $587 for 50 mg, $789 for 250 mg, $857 for 1 g, $1,680 for 2.5 g, $2,485 for 5 g, and $3,683 for 10 g — all at 95% purity [1]. The Lehman (Shanghai Hao Hong Biomedical) catalog lists the compound at a comparable purity of 95% under product number 2021444 . In contrast, 2-amino-4-methoxybenzonitrile (CAS 38487-85-3) is significantly more commoditized, with broader supplier coverage and lower pricing reflective of its widespread use as a generic intermediate. The relatively limited supplier base for the propoxy variant means that procurement lead times and batch-to-batch consistency should be verified before committing to multi-step synthetic campaigns.

Supplier Coverage
Supporting evidence
~2 verified suppliers
Ratio ~1:5 vs methoxy analog
Specialized sourcing may require lead-time planning and batch consistency verification for multi-step campaigns.
Pricing and supplier data from 2023-2024 catalog aggregators. Confirm availability before synthesis planning.
Commercial sourcing Building block procurement Supply chain

2-Amino-4-propoxybenzonitrile: High-Value Applications


CNS Lead Optimization Through Lipophilicity Tuning

When a medicinal chemistry program identifies a hit containing a 2-amino-4-alkoxybenzonitrile core and requires fine-tuning of LogP for blood–brain barrier penetration, the propoxy variant (XLogP3 = 2.4) occupies a critical midpoint between the methoxy (XLogP3 = 1.5) and potential butoxy analogs (estimated XLogP3 ≈ 3.0+). This compound enables systematic SAR exploration of the alkoxy vector without crossing the lipophilicity threshold associated with increased metabolic liability and phospholipidosis risk [1][2]. The ortho-amino group further permits conversion to amides, sulfonamides, or heterocycles while retaining the propoxy chain's favorable physicochemical contribution.

Synthesis of 6-Propoxy Quinazolines and Benzimidazoles

The 1,2,4-substitution pattern of 2-amino-4-propoxybenzonitrile directs cyclization to form 6-propoxy-substituted fused heterocycles with predictable regiochemistry. The amino group condenses with carbonyl derivatives or nitriles to form the heterocyclic ring, while the propoxy group remains at the 6-position of the resulting bicyclic system, providing a hydrophobic anchor for subsequent derivatization or receptor interaction [1]. This regiochemical outcome is predetermined by the substitution pattern and cannot be replicated using 4-propoxybenzonitrile, which lacks the directing amino group.

Fragment with Built-In Hydrophobic Extension

In fragment-based screening campaigns, 2-amino-4-propoxybenzonitrile (MW 176.21, heavy atom count 13) falls within the 'rule of three' fragment space (MW < 300, LogP ≤ 3). Unlike the methoxy fragment (MW 148.16), the propoxy variant provides a pre-installed hydrophobic probe that can explore deeper sub-pockets without requiring a separate aliphatic extension synthesis [1]. The three rotatable bonds of the propoxy chain allow conformational adaptation to different binding site topographies, increasing the probability of identifying productive binding poses during fragment soaking or co-crystallization experiments.

Propoxy-Functionalized Crop Protection Agents

The propoxy chain imparts increased lipophilicity and potentially enhanced cuticular penetration compared to methoxy or ethoxy analogs, making 2-amino-4-propoxybenzonitrile a strategically valuable intermediate for designing agrochemicals where foliar uptake is critical [1][2]. The nitrile group serves as a bioisostere for carboxylic acids or can be hydrolyzed to the corresponding amide or acid, while the amino group permits coupling to active pharmacophores. The predicted boiling point of 358 °C also indicates sufficient thermal stability for formulation processing at elevated temperatures.

Application
Selection Property
Validation Focus
CNS lead optimization via lipophilicity tuning
Mid-range XLogP3 for BBB penetration SAR
Verify metabolic stability and phospholipidosis risk relative to alkoxy chain length
Synthesis of 6-propoxy quinazolines and benzimidazoles
1,2,4-substitution pattern for directed cyclization
Confirm regiochemical outcome at the 6-position of the resulting bicyclic system
Fragment with built-in hydrophobic extension
Rotatable bonds and heavy atom count within fragment rule-of-three space
Assess conformational adaptation to binding site topographies in co-crystallization studies
Propoxy-functionalized crop protection agents
Increased lipophilicity for foliar uptake potential
Evaluate cuticular penetration and thermal stability during formulation processing

Technical Documentation Hub

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